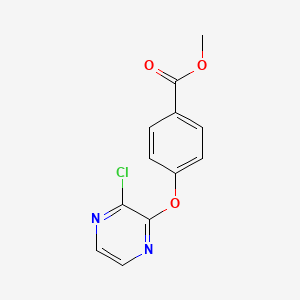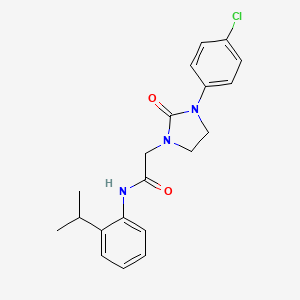![molecular formula C22H24N2O3S B2890345 4-[3-(4-Ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine CAS No. 899356-06-0](/img/structure/B2890345.png)
4-[3-(4-Ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine is a quinoline derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a simple and efficient method and has shown promising results in several scientific studies.
Aplicaciones Científicas De Investigación
Analytical Methods in Antioxidant Activity
The research conducted by Munteanu and Apetrei (2021) focuses on the importance of antioxidants across various fields and reviews critical tests used to determine antioxidant activity. These methods, based on chemical reactions and spectrophotometry, are essential in evaluating the antioxidant capacity of complex samples, potentially including compounds like the one due to its structural complexity. The study underscores the role of antioxidants in medicine, pharmacy, and environmental sciences, highlighting the significance of developing accurate methods for their detection and quantification (Munteanu & Apetrei, 2021).
Therapeutic Applications of Tetrahydroisoquinolines
Singh and Shah (2017) review the therapeutic activities of 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives, a class of compounds related to the quinolinyl component of the chemical . They discuss the success of these derivatives in drug discovery, especially for cancer and central nervous system disorders, indicating that similar structures could have broad-spectrum therapeutic applications. This suggests that compounds with a quinolinyl moiety, like the one mentioned, may possess significant pharmacological potential (Singh & Shah, 2017).
Environmental Remediation Through Redox Mediators
Husain and Husain (2007) discuss the use of redox mediators in conjunction with enzymes for the degradation of recalcitrant compounds in wastewater, emphasizing the potential environmental applications of novel chemical compounds in pollution mitigation. The study highlights how certain chemical structures can enhance the efficiency of pollutant degradation, suggesting that compounds with specific functionalities, such as sulfonyl groups, could play a role in such applications (Husain & Husain, 2007).
Morpholine Derivatives in Pharmacology
Asif and Imran (2019) provide a review on the pharmacological profile of morpholine derivatives, indicating the significance of the morpholine ring in developing compounds with a broad spectrum of biological activities. This suggests that the presence of a morpholine moiety in a compound could confer various pharmacological properties, underscoring the versatility of such structures in medicinal chemistry (Asif & Imran, 2019).
Propiedades
IUPAC Name |
4-[3-(4-ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-3-17-5-7-18(8-6-17)28(25,26)21-15-23-20-9-4-16(2)14-19(20)22(21)24-10-12-27-13-11-24/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQGDUDTPOZFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2890267.png)



![Methyl (E)-4-[4-(3-cyanopyrazin-2-yl)-2-methylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2890271.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2890274.png)
![1-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-propan-2-ylurea](/img/structure/B2890276.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2890277.png)
![N-(2,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2890278.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2890282.png)